

"Anticancer agent 149" review of existing literature

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Compound of Interest		
Compound Name:	Anticancer agent 149	
Cat. No.:	B12372896	Get Quote

An in-depth review of the existing literature reveals that "**Anticancer agent 149**" is not a single entity but rather a designation that appears in scientific literature referring to at least three distinct therapeutic candidates. This guide provides a detailed technical overview of each of these agents, summarizing the available quantitative data, experimental protocols, and mechanisms of action. The agents covered are: a natural product isolated from Dioscorea dioscorea referred to as "**Anticancer agent 149** (compound 3)", a synthetic histone acetyltransferase inhibitor known as MG149, and a humanized monoclonal antibody named Tilvestamab (BGB-A149).

Anticancer Agent 149 (Compound 3) from Dioscorea

"Anticancer agent 149 (compound 3)" is a natural product isolated from the rhizome of Dioscorea dioscorea.[1][2][3] The available literature on this specific compound is limited, with current data primarily highlighting its selective cytotoxic effects against a human breast cancer cell line.

Data Presentation

The primary quantitative data available for this agent is its half-maximal inhibitory concentration (IC50) value.



Compound Name	Source	Target Cell Line	IC50 Value
Anticancer agent 149 (compound 3)	Dioscorea dioscorea	MCF-7 (Human Breast Adenocarcinoma)	31.41 μM

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of "Anticancer agent 149 (compound 3)" are not extensively described in the currently available search results. The IC50 value was determined against the MCF-7 cell line, which suggests the use of a standard cell viability assay, such as an MTT or SRB assay, but specific parameters like incubation time and assay conditions are not provided.

Signaling Pathways

The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed literature.

MG149: A MYST Family Histone Acetyltransferase Inhibitor

MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs).[4] It has been investigated primarily for its synergistic antitumor activity when combined with the multi-kinase inhibitor sorafenib, particularly in the context of hepatocellular carcinoma (HCC).

Data Presentation

Table 2.1: In Vitro Inhibitory Activity of MG149

Target	Assay Type	IC50 Value	Ki Value
Tip60 (KAT5)	Cell-free assay	74 μM[5]	-
MOF (KAT8)	Cell-free assay	47 μM[5]	-
KAT8	Enzyme kinetics	-	64 ± 8.9 μM[6]



Table 2.2: Synergistic Cytotoxicity of MG149 with Sorafenib in HCC Cell Lines (72h treatment)

Cell Line	Treatment	Apoptotic Cells (% Annexin-V Positive)
Huh7	Sorafenib + MG149	Significantly increased vs. single agents[7][8]
Нер3В	Sorafenib + MG149	Significantly increased vs. single agents[7]
HepG2	Sorafenib + MG149	Significantly increased vs. single agents[7]

Experimental Protocols

Cell Viability and Apoptosis Assays in HCC:

- Cell Lines: Human hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2) and patientderived HCC cells (AMC-H1, AMC-H2) were used.[7][9]
- Treatment: Cells were treated with DMSO (0.1%) as a control, sorafenib alone, MG149 alone, or a combination of sorafenib and MG149 for 72 hours.[7][8][9]
- Viability/Confluence: Cell confluence was determined using live-cell imaging analysis over 72 hours.[7][8]
- Apoptosis Detection: Apoptotic cell death was quantified by flow cytometry after staining with Annexin-V and propidium iodide (PI).[7][8][9] A TUNEL assay was also used to visualize fragmented DNA in apoptotic cells.[8]

Histone Acetyltransferase (HAT) Inhibition Assay:

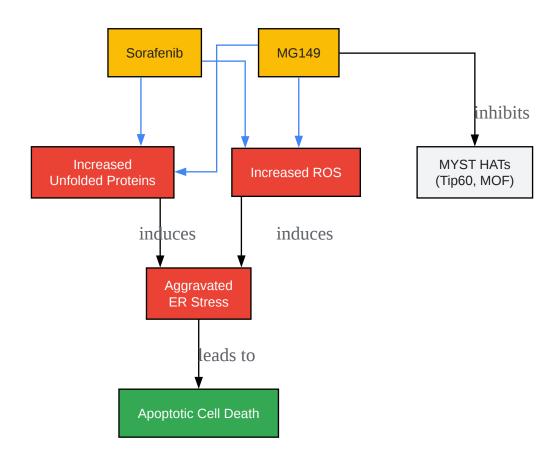
- Enzyme Source: Human MOF expressed in E. coli BL21(DE3) cells.[5]
- Substrates: [14C]-labeled Acetyl-CoA and histone H4 were used as substrates.[5]
- Methodology: The inhibitory effect of MG149 was measured by quantifying the incorporation of [14C] acetate into histone H4 using scintillation counting after a 5-minute incubation.[5]



Signaling Pathways and Mechanism of Action

MG149 functions as a histone acetyltransferase inhibitor, with demonstrated activity against the MYST family members Tip60 and MOF (KAT8).[5] In addition to its primary HAT-inhibitory function, MG149 has been reported to inhibit the p53 and NF-κB pathways.[5][10]

In hepatocellular carcinoma, the co-administration of MG149 and sorafenib induces a synergistic anticancer effect. This is achieved by aggravating endoplasmic reticulum (ER) stress to a cytotoxic level, rather than triggering a pro-survival adaptive response.[4][7] The combination treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and the accumulation of unfolded proteins, which hyperactivates the ER stress signaling cascade, culminating in apoptotic cell death.[4][7]



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Caption: Synergistic mechanism of MG149 and Sorafenib in HCC.



Tilvestamab (BGB-A149): An Anti-AXL Monoclonal Antibody

Tilvestamab, also known as BGB-A149, is a first-in-class, selective, fully humanized anti-AXL monoclonal antibody.[11][12] It is being developed for the treatment of various cancers where the AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug resistance.[12][13]

Data Presentation

Table 3.1: Preclinical Efficacy of Tilvestamab

Model System	Cell Line	Treatment	Key Finding
In Vitro	786-0 Renal Cell Carcinoma (RCC)	250 μM, 1h	Inhibition of Gas6- induced AXL and downstream AKT phosphorylation[14]
In Vivo Orthotopic RCC Model	786-0-Luc cells in BALB/c nude mice	30 mg/kg, i.p., twice weekly	Significant inhibition of RCC tumor growth[14]

Table 3.2: Phase 1b Clinical Trial Data in Ovarian Cancer (NCT04893551)



Parameter	Details
Patient Population	Relapsed, platinum-resistant, high-grade serous ovarian cancer[15]
Dose Levels	1 mg/kg, 3 mg/kg, 5 mg/kg (IV infusion every 2 weeks)[15]
Safety	Well-tolerated; no treatment-related Grade 3 or higher adverse events[15]
Pharmacokinetics (PK)	Dose-proportional exposure; steady-state achieved by the second dose[15]
Efficacy	No objective responses; Stable Disease (SD) in 44% of patients at 6 weeks[15]
Pharmacodynamics	Reduced fibrosis-related gene signatures and AXL protein expression[15]

Experimental Protocols

Preclinical In Vivo Orthotopic RCC Model:

- Animal Model: Female BALB/c athymic nude mice (8 weeks old).[14]
- Tumor Implantation: 786-0-Luc renal cell carcinoma cells were implanted orthotopically.[14]
- Treatment Regimen: Tilvestamab was administered intraperitoneally (i.p.) at a dose of 30 mg/kg twice a week.[14]
- Efficacy Endpoint: Tumor growth and volume were monitored to assess anti-tumor activity. [14]

Phase 1b Clinical Trial (PROC study - NCT04893551):

- Study Design: A multicenter, open-label, dose-escalation study.[15]
- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of tilvestamab.
 [15]

Foundational & Exploratory





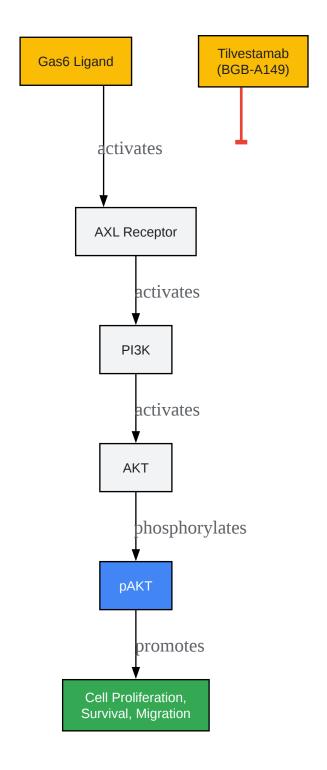
- Patient Cohort: Patients with relapsed, platinum-resistant high-grade serous ovarian cancer.
 [15]
- Dosing: Intravenous (IV) infusion of tilvestamab at 1, 3, and 5 mg/kg every two weeks.[15]
- Pharmacodynamic Analyses: Assessments included changes in AXL expression and gene/protein signatures via transcriptomic and proteomic analysis of tumor biopsies.[15]

Signaling Pathways and Mechanism of Action

Tilvestamab targets the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family. AXL is often overexpressed in cancer and its activation by its ligand, Growth Arrest-Specific 6 (Gas6), promotes cell proliferation, survival, migration, and contributes to therapeutic resistance.[13][16]

Tilvestamab is a function-blocking antibody that binds to AXL, preventing Gas6 from binding and thereby inhibiting AXL-mediated signaling.[14][16] This blockade leads to the downregulation of key downstream pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[14] Preclinical studies have confirmed that Tilvestamab inhibits Gas6-induced AXL phosphorylation and subsequently reduces the levels of phosphorylated AKT (pAKT).[14]





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Caption: Tilvestamab blocks Gas6-AXL signaling pathway.



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